molecular formula C19H27ClN2O6S B4992979 methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate

methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate

Cat. No.: B4992979
M. Wt: 446.9 g/mol
InChI Key: UKBONKXAUIFWSY-KRWDZBQOSA-N
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Description

Methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a unique structure that includes a piperidine ring, a chlorobenzoyl group, and a methyl ester, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate typically involves multiple steps, including the formation of the piperidine ring, the introduction of the chlorobenzoyl group, and the esterification process. Common reagents used in these reactions include chlorinating agents, sulfonylating agents, and esterification catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorobenzoyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: Researchers explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating biological pathways and eliciting desired effects. Detailed studies on its binding affinity and interaction kinetics are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

methyl (2S)-2-[[3-chloro-4-(1-methylsulfonylpiperidin-4-yl)oxybenzoyl]amino]-3-methylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27ClN2O6S/c1-12(2)17(19(24)27-3)21-18(23)13-5-6-16(15(20)11-13)28-14-7-9-22(10-8-14)29(4,25)26/h5-6,11-12,14,17H,7-10H2,1-4H3,(H,21,23)/t17-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKBONKXAUIFWSY-KRWDZBQOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC)NC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)S(=O)(=O)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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